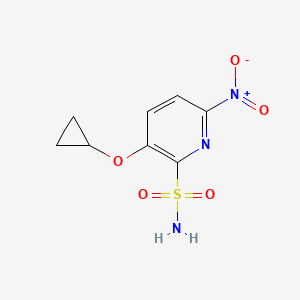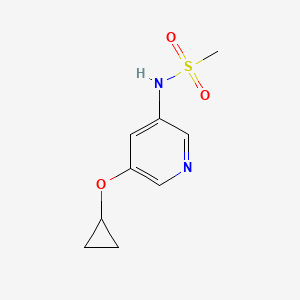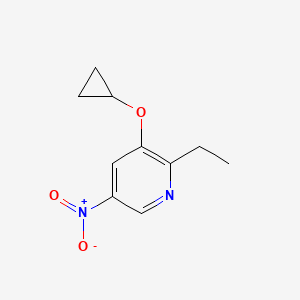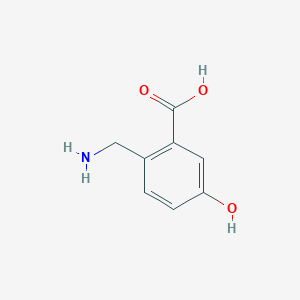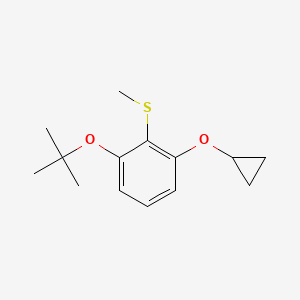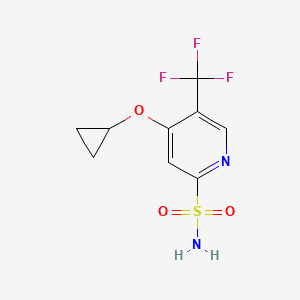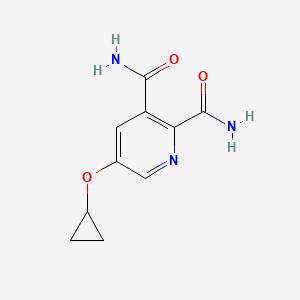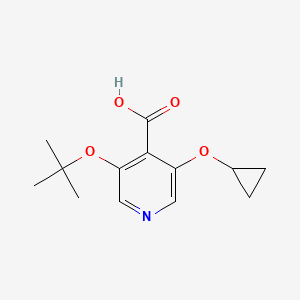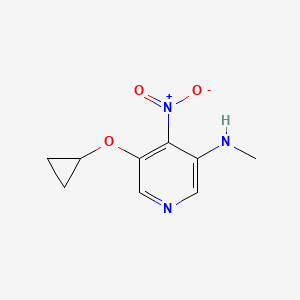
5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine is a compound belonging to the class of nitropyridines. Nitropyridines are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Subsequent substitution reactions introduce the cyclopropoxy and N-methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methodologies minimize the accumulation of highly energetic intermediates, allowing for safe scale-up and high selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, sulfur dioxide (SO₂) for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and other functionalized pyridine compounds .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate specific pathways, such as inducing autophagy in certain cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitropyridine: A key intermediate in medicinal chemistry with similar nitration and reduction properties.
5-Nitro-1,10-Phenanthroline: Known for its dual mechanism of action against Mycobacterium tuberculosis.
2-Amino-5-nitropyridine: Used in the synthesis of organic single crystals for nonlinear optical applications.
Uniqueness
5-Cyclopropoxy-N-methyl-4-nitropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3O3 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
5-cyclopropyloxy-N-methyl-4-nitropyridin-3-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-7-4-11-5-8(9(7)12(13)14)15-6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChI-Schlüssel |
BDZUAABOQMWYIC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=CC(=C1[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


